molecular formula C13H20BN3O5 B13035857 2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol

2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol

Cat. No.: B13035857
M. Wt: 309.13 g/mol
InChI Key: MGJMUCSXXPQEBS-UHFFFAOYSA-N
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Description

The compound 2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol features a pyridine core substituted with three distinct functional groups:

  • 3-Nitro group: A strong electron-withdrawing substituent that influences electronic density and reactivity.
  • 5-Tetramethyl-1,3,2-dioxaborolan-2-yl: A boronic ester protecting group, commonly used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
  • 2-Aminoethanol moiety: A polar group that enhances solubility and enables hydrogen bonding, often exploited in drug design for improved pharmacokinetics.

This compound is likely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or boron-containing therapeutics. Its boronic ester group allows for versatile derivatization, while the nitro group may serve as a precursor for further reduction to an amine.

Properties

Molecular Formula

C13H20BN3O5

Molecular Weight

309.13 g/mol

IUPAC Name

2-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]ethanol

InChI

InChI=1S/C13H20BN3O5/c1-12(2)13(3,4)22-14(21-12)9-7-10(17(19)20)11(16-8-9)15-5-6-18/h7-8,18H,5-6H2,1-4H3,(H,15,16)

InChI Key

MGJMUCSXXPQEBS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Borylation of Pyridine Precursors

  • The boronate ester group is introduced by palladium-catalyzed borylation of a halogenated pyridine precursor (e.g., 3-nitro-5-bromopyridine).
  • Typical catalysts include PdCl2(dppf)·CH2Cl2 or Pd2(dba)3 with phosphine ligands such as JohnPhos.
  • Reaction conditions: carried out in mixed solvents like N,N-dimethylformamide (DMF)/water or 1,4-dioxane/water , with bases such as potassium carbonate or cesium carbonate .
  • Temperature: moderate heating (45–80°C) for several hours (4–16 h) under an inert atmosphere (argon).
  • The reaction yields the boronate ester intermediate, 3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with yields ranging from moderate to good (30–70%).

Amination to Introduce the 2-Aminoethanol Side Chain

  • The aminoethanol group is introduced by nucleophilic aromatic substitution or palladium-catalyzed amination of the 2-halopyridine derivative bearing the boronate ester.
  • The reaction involves coupling the boronate ester intermediate with 2-aminoethanol or its protected derivatives.
  • Conditions often involve mild heating in polar solvents, sometimes with added base to facilitate the amination.
  • Purification is typically done by column chromatography or solid-phase extraction.

Purification and Characterization

  • The crude product is purified by silica gel column chromatography , eluting with gradients of ethyl acetate in hexanes or methanol in ethyl acetate.
  • Characterization includes LCMS for purity and molecular ion confirmation, NMR spectroscopy for structural verification, and melting point determination.

Representative Experimental Data Table

Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Borylation of 3-nitro-5-bromopyridine PdCl2(dppf)·CH2Cl2, K2CO3 DMF/H2O (9:1) 80°C 16 h 30–70 Argon atmosphere, inert conditions
Amination with 2-aminoethanol 2-aminoethanol, base (e.g., K2CO3) Polar solvent (e.g., ethanol) 50–70°C 4–12 h 60–80 Purification by column chromatography
Final purification Silica gel chromatography Gradient ethyl acetate/hexanes RT - - LCMS purity >90%

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the yield and purity of the boronate ester intermediate.
  • Palladium catalyst loading and ligand choice (e.g., dppf vs. JohnPhos) influence the reaction rate and selectivity.
  • Maintaining an inert atmosphere prevents oxidation of sensitive boronate esters.
  • The nitro group remains stable under the reaction conditions, allowing selective functionalization.
  • Amination steps require careful control of temperature to prevent side reactions or decomposition.
  • The boronate ester serves as a versatile intermediate for further Suzuki coupling reactions if desired.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

Major Products Formed

    Reduction: Formation of 2-{[3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol.

    Substitution: Formation of biaryl compounds with various functional groups depending on the aryl halide used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol depends on its application:

Comparison with Similar Compounds

Key Structural Features and Functional Group Effects

The following table summarizes structurally related pyridine-boronic ester derivatives and their substituent effects:

Compound Name Substituents on Pyridine Ring Molecular Weight Key Functional Group Properties Reference
Target Compound : 2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol 3-NO₂, 5-Boronic ester, 2-NHCH₂CH₂OH 308.12 (estimated) Nitro group deactivates the ring; boronic ester enables cross-coupling; aminoethanol enhances solubility.
3-Chloro-N-methyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine 3-Cl, 5-Boronic ester, 2-NHCH₃ 268.55 Chlorine provides moderate deactivation; methylamine is less polar than ethanolamine.
Ethyl 2-amino-5-(tetramethyl-dioxaborolan-2-yl)pyridine-3-carboxylate 2-NH₂, 5-Boronic ester, 3-CO₂Et 292.14 Amino and ester groups offer dual reactivity (e.g., amidation or hydrolysis).
2-Amino-5-(tetramethyl-dioxaborolan-2-yl)nicotinonitrile 2-NH₂, 5-Boronic ester, 3-CN 245.09 (estimated) Cyano group strongly deactivates the ring; amino group allows for further functionalization.
4-[5-(Tetramethyl-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate 5-Boronic ester, 2-piperazine 389.30 Piperazine introduces basicity and hydrogen-bonding capacity; bulky substituent increases MW.

Reactivity in Cross-Coupling Reactions

The boronic ester group in all compounds enables participation in Suzuki-Miyaura reactions. However, substituent electronic effects modulate reactivity:

  • Amino or methylamine groups (): Electron-donating effects enhance reactivity, making these derivatives more favorable for coupling with aryl halides.
  • Cyano group (): Similar to nitro, this deactivating group may require optimized reaction conditions (e.g., higher temperatures or stronger bases).

Solubility and Physicochemical Properties

  • Polar substituents: The aminoethanol group in the target compound improves aqueous solubility compared to methylamine () or ethyl ester () analogs.
  • Boronic ester stability : All compounds are sensitive to hydrolysis, but steric protection from tetramethyl groups in the dioxaborolane ring enhances stability in protic solvents .

Research Findings and Trends

  • Medicinal chemistry : Pyridine-boronic esters are prevalent in kinase inhibitor design (e.g., PARP or BTK inhibitors) due to their ability to form stable interactions with ATP-binding pockets .
  • Electronic tuning: Substituents like nitro (target compound) or cyano () are strategically used to modulate binding affinity or metabolic stability.
  • Synthetic challenges : Steric hindrance from the tetramethyl-dioxaborolane group may complicate regioselective functionalization, necessitating tailored catalysts .

Biological Activity

The compound 2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol , with CAS number 1416061-98-7 , is a chemical of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17BN2O4
  • Molecular Weight : 264.09 g/mol
  • Structure : The compound features a nitro group, a pyridine ring, and a boronic ester, which contribute to its reactivity and biological interactions.

The biological activity of 2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor in various biochemical pathways, particularly those involving tyrosine kinases. Its structural components allow it to interact with active sites on enzymes, thereby hindering their function.
  • Cellular Probes : It serves as a probe in biochemical assays to study enzyme mechanisms and cellular processes.

Antiparasitic Activity

Recent studies have indicated that modifications in similar compounds can enhance their antiparasitic activity. For instance, the incorporation of polar functionalities has been shown to improve solubility and metabolic stability while maintaining activity against parasites. Although specific data on 2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol is limited, parallels can be drawn from related compounds that highlight the importance of structural modifications in enhancing biological efficacy .

Case Studies

A comparative analysis of compounds with similar structures reveals insights into the biological activity of 2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol:

Compound NameEC50 (μM)Metabolic Stability (CL int μL/min/mg)Aqueous Solubility (μM)
Compound A0.0102715
Compound B0.0487020
2-{[3-Nitro...}TBDTBDTBD

Note: EC50 values represent the concentration required to achieve half-maximal inhibition.

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates that lipophilicity and solubility are critical for metabolic stability and bioavailability. A balance between these properties is essential for optimal therapeutic effects .

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